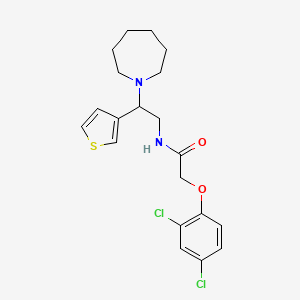![molecular formula C15H25NO4 B2525706 2-[(3R,4S)-3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid CAS No. 2470280-20-5](/img/structure/B2525706.png)
2-[(3R,4S)-3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3R,4S)-3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid is a compound that belongs to the class of piperidine derivatives. These compounds are known for their pharmacological activities and are used in various fields of research and industry. The specific structure of this compound, featuring a cyclopropyl group and an oxycarbonyl-protected piperidine ring, makes it an interesting subject for synthetic and mechanistic studies.
準備方法
Synthetic Routes and Reaction Conditions
One common synthetic route to prepare 2-[(3R,4S)-3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid involves the following steps:
Formation of the Piperidine Ring: : The piperidine ring can be synthesized starting from simple amines and carbonyl compounds, often through reductive amination or cyclization reactions.
Introduction of the Cyclopropyl Group: : Cyclopropyl groups can be introduced via cyclopropanation reactions, typically using reagents like diazo compounds or Simmons-Smith cyclopropanation.
Protection with Oxycarbonyl Group: : The piperidine nitrogen can be protected by introducing the oxycarbonyl group using agents like tert-butyl chloroformate (Boc2O) in the presence of a base.
Industrial Production Methods
In industrial settings, these synthesis steps are often optimized for higher yields, purity, and cost-effectiveness. The use of automated flow reactors and catalysts can enhance the efficiency of each step.
化学反応の分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: : It can be oxidized to form different oxidized derivatives, typically using agents like hydrogen peroxide or peracids.
Reduction: : Reduction reactions, often employing hydrogenation catalysts or reducing agents like lithium aluminum hydride, can yield reduced forms of the compound.
Substitution: : Nucleophilic and electrophilic substitution reactions can modify the cyclopropyl or piperidine rings, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, peracids, oxygen.
Reduction: : Lithium aluminum hydride, palladium on carbon (Pd/C), hydrogen gas.
Substitution: : Halides, nucleophiles like amines, and alkoxides.
Major Products
科学的研究の応用
This compound has a variety of scientific research applications, including but not limited to:
Chemistry: : As a building block in the synthesis of more complex molecules.
Biology: : Potential use in studying receptor binding and enzyme inhibition due to its piperidine structure.
Medicine: : Investigation as a lead compound in drug discovery for its potential pharmacological activities.
Industry: : Use in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism by which 2-[(3R,4S)-3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid exerts its effects is often related to its ability to interact with biological targets, such as enzymes or receptors. The cyclopropyl group may enhance binding affinity, while the piperidine ring can participate in specific interactions with active sites. The exact molecular targets and pathways can vary based on the context of its use.
類似化合物との比較
Compared to similar piperidine derivatives, this compound is unique due to the presence of both the cyclopropyl and oxycarbonyl groups
List of Similar Compounds
3-Cyclopropylpiperidine
4-Oxycarbonylpiperidine derivatives
Other substituted piperidine carboxylic acids
特性
IUPAC Name |
2-[(3R,4S)-3-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-7-6-11(8-13(17)18)12(9-16)10-4-5-10/h10-12H,4-9H2,1-3H3,(H,17,18)/t11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVJSENKXINNJN-NWDGAFQWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C2CC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C2CC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2525632.png)

![N~1~,N~2~-bis[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-1,2-ethanediamine](/img/structure/B2525635.png)
![2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2525636.png)
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2525637.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide](/img/structure/B2525641.png)




